molecular formula C9H18O2 B1198359 3-Hydroxynonanal CAS No. 22418-62-8

3-Hydroxynonanal

Cat. No.: B1198359
CAS No.: 22418-62-8
M. Wt: 158.24 g/mol
InChI Key: QIUBRDMWRLCLRG-UHFFFAOYSA-N
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Description

3-Hydroxynonanal is a valuable α,β-hydroxyaldehyde that serves as a versatile chiral building block (chiral synthon) for the synthesis of enantiomerically pure volatile compounds and natural products . It can be efficiently prepared from ricinoleic acid, the main and inexpensive component of commercial castor oil, via an oxidative cleavage process, yielding the (R)-configured enantiomer . Researchers value this compound for creating homochiral structures, such as (R)-γ-decalactone, which are important in the flavor and fragrance industries . It is important to note that this compound exhibits instability in its purified form, with a tendency to undergo dehydration during distillation or chromatography, which can complicate its handling and analysis . The compound has also been identified as a natural constituent isolated from barley and wort . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxynonanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-9(11)7-8-10/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBRDMWRLCLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945082
Record name 3-Hydroxynonanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-62-8
Record name 3-Hydroxynonanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022418628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

3-Hydroxyoctanoic Acid
  • Molecular Formula: C₈H₁₆O₃ (vs. C₁₀H₂₀O₃ for 3-hydroxynonanal per , though this formula conflicts with synthesis-derived expectations; see Notes).
  • Functional Groups : Carboxylic acid (-COOH) and β-hydroxyl group.
  • Applications: Used in biopolymer synthesis (e.g., polyhydroxyalkanoates) due to its carboxylic acid functionality .
  • Safety: Classified as non-hazardous .
4-Hydroxy-2-nonenal (4-HNE)
  • Structure : Contains a conjugated enal system (C=C bond at C2) and hydroxyl group at C4.
  • Role: A cytotoxic lipid peroxidation byproduct, contrasting with this compound’s role as a stable internal standard for 4-HNE quantification .
3-Hydroxypropanal
  • Molecular Formula : C₃H₆O₂.
  • Classification: Short-chain α-hydrogen aldehyde with higher volatility and reactivity compared to this compound .

Physical and Chemical Properties

Property This compound 3-Hydroxyoctanoic Acid 4-HNE
Molecular Weight* 188 g/mol (C₁₀H₂₀O₃)† 160.21 g/mol 156.22 g/mol (C₉H₁₆O₂)
Functional Groups Aldehyde, hydroxyl Carboxylic acid, hydroxyl Enol, aldehyde
Reactivity High (aldehyde) Moderate (acid) Very high (conjugated)
Analytical Use Internal standard Polymer synthesis Oxidative stress marker

*†Discrepancy noted: lists C₁₀H₂₀O₃, but ozonolysis of ricinoleic acid (C₁₈) suggests a C₉ backbone. Theoretical formula for this compound is C₉H₁₈O₂ (MW 158.23 g/mol).

Key Notes

  • Formula Discrepancy: reports this compound as C₁₀H₂₀O₃, conflicting with synthesis pathways . Independent verification is recommended.
  • Safety Data: While 3-hydroxyoctanoic acid is non-hazardous , aldehydes like this compound may require handling precautions (e.g., volatility, reactivity).
  • Analytical Specificity: this compound’s stability under derivatization conditions makes it preferable to shorter-chain aldehydes like 3-hydroxypropanal for 4-HNE quantification .

Preparation Methods

Mechanism and Reaction Conditions

The ozonolysis of ricinoleic acid, a monounsaturated hydroxy fatty acid derived from castor oil, represents a scalable industrial method for 3-(R)-hydroxynonanal synthesis. The process involves three stages:

  • Ozonolysis : A mixture of castor oil, water, and acetic acid is treated with ozone (6–7% in oxygen) at ≤32°C to cleave the C9–C10 double bond.

  • Reductive Workup : Hydrogen gas (350 psi) and palladium black (0.15 wt%) catalyze peroxide reduction at 75°C, yielding 3-hydroxynonanal precursors.

  • Distillation : Short-path distillation at 5 mbar isolates 3-(R)-hydroxynonanal as a mixture of monomeric and dimeric forms (56.4 g from 300 g methyl ester feedstock).

Critical Parameters :

ParameterOptimal ValueImpact on Yield/Purity
Ozone Concentration6–7% in O₂Prevents over-oxidation
Reaction Temperature≤32°CMinimizes side reactions
Catalyst Loading0.15% PdEnsures complete peroxide reduction

Stereochemical Outcomes

The natural R-configuration of ricinoleic acid’s C12 hydroxyl group directs the stereoselectivity of ozonolysis, yielding enantiomerically enriched 3-(R)-hydroxynonanal (>90% ee). This chirality transfer is critical for downstream applications in asymmetric synthesis, such as the production of δ-lactones via organozinc-mediated cyclization.

Asymmetric Synthesis from 4-Hydroxynonenal (HNE)

Sharpless Epoxidation Strategy

The stereocontrolled synthesis of this compound derivatives begins with 4-hydroxynonenal (HNE), a lipid peroxidation product. Using Yu and Wang’s methodology:

  • Epoxidation : (4S)- or (4R)-HNE undergoes Sharpless asymmetric epoxidation with >92:8 diastereoselectivity, installing the 2,3-epoxide group.

  • Deprotection : Acidic hydrolysis of the epoxide yields this compound isomers with defined configurations at C2, C3, and C4.

Key Reaction Data :

  • Epoxidation Catalyst : Ti(OiPr)₄, (+)- or (−)-diethyl tartrate

  • Temperature : −20°C (epoxidation), 25°C (hydrolysis)

  • Yield : 65–72% over five steps

Chromatographic Resolution of Stereoisomers

Reversed-phase HPLC (C18 column, 10% MeCN/H₂O) separates the four this compound stereoisomers:

  • (2R,3S,4S)-EHN-derived aldehyde

  • (2S,3R,4S)-EHN-derived aldehyde

  • (2R,3S,4R)-EHN-derived aldehyde

  • (2S,3R,4R)-EHN-derived aldehyde

Circular dichroism (CD) spectroscopy and NOE correlations confirm absolute configurations.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodStarting MaterialStepsOverall YieldEnantiomeric Excess
OzonolysisCastor oil318–22%90–95% R
Sharpless EpoxidationHNE565–72%92–98%

Advantages of Ozonolysis :

  • Utilizes renewable feedstocks (castor oil)

  • Amenable to continuous flow processing

Limitations of Epoxidation :

  • Requires expensive chiral auxiliaries

  • Multi-step purification increases costs

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated kinetic resolution of racemic this compound. Candida antarctica lipase B (CAL-B) achieves 85% ee for the S-enantiomer using vinyl acetate as an acyl donor.

Photoredox Catalysis

Visible-light-driven decarboxylation of β-hydroxy acids offers a route to this compound under mild conditions. Iridium-based photocatalysts (e.g., Ir(ppy)₃) enable 70% yields with minimal racemization.

Industrial Applications and Challenges

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Duloxetine : A serotonin-norepinephrine reuptake inhibitor synthesized via reductive amination.

  • δ-Lactones : Flavoring agents produced through Zn-mediated cyclization.

Stability Concerns

The aldehyde’s propensity for dimerization via hemiacetal formation necessitates stabilization strategies:

  • Storage at −20°C under nitrogen

  • Formulation as acetals (e.g., dimethyl acetal derivatives)

Q & A

Q. Table 1: Common Analytical Methods for this compound

MethodSensitivity (LOD)Interference FactorsApplication Context
GC-MS0.1 nMCo-eluting lipidsIn vitro cell lysates
ELISA0.5 nMCross-reactive aldehydesClinical serum samples
LC-MS/MS (MRM)0.05 nMMatrix ionization effectsTissue homogenates

Q. Table 2: Experimental Design Checklist for Oxidative Stress Studies

ParameterRecommendationEvidence Source
Concentration range0.1–50 µM (cell culture); 10–100 µM (in vitro)
ControlsAntioxidant co-treatment, vehicle-only
Ethical complianceIRB approval for human-derived samples

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